C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a 4-chloro-benzyl group attached to the piperidine ring, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chloro-benzyl Group: The 4-chloro-benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the piperidine ring.
Attachment of the Methylamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzyl group, converting it to a corresponding alcohol.
Substitution: The chlorine atom in the 4-chloro-benzyl group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- C-[1-(4-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride
- 1-(4-Chlorobenzyl)piperazine
Comparison: C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is unique due to the position of the methylamine group on the piperidine ring. This structural difference can influence its reactivity and binding properties compared to similar compounds. For instance, the position of the substituents can affect the compound’s ability to interact with biological targets, leading to variations in its pharmacological profile.
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16;/h3-6,12H,1-2,7-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZIUGXWXHZQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.